An In-depth Technical Guide to the Physical Properties of Tris(2,4,6-trimethoxyphenyl)phosphine
An In-depth Technical Guide to the Physical Properties of Tris(2,4,6-trimethoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly electron-rich triarylphosphine that has garnered significant interest as a powerful Lewis base organocatalyst. Its unique electronic and steric properties, stemming from the nine methoxy (B1213986) groups on the phenyl rings, render it a versatile tool in a variety of organic transformations. This technical guide provides a comprehensive overview of the core physical properties of TTMPP, detailed experimental protocols for their determination, and an illustrative example of its catalytic application.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Tris(2,4,6-trimethoxyphenyl)phosphine is presented below. This data is essential for its handling, application in reactions, and for the interpretation of experimental results.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₃O₉P | [1][2] |
| Molecular Weight | 532.5 g/mol | [1][3] |
| Appearance | Light yellow to white powder/solid | [2][4] |
| Melting Point | 132-134 °C or 155-160 °C (lit.) | [1][2][4][5] |
| Boiling Point | Decomposes above 300 °C; 645.5±55.0 °C at 760 mmHg | [1][2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, THF, and toluene. | [1] |
| Stability | Air and moisture sensitive. | [1] |
| ³¹P NMR Chemical Shift | Approximately 5.1 ppm (in studies of reaction intermediates). | [1] |
Note on Melting Point Discrepancy: The reported melting point for TTMPP shows some variation in the literature, with ranges of 132-134 °C and 155-160 °C being cited.[1][2][4][5] This discrepancy may be attributed to the crystalline form of the solid or the presence of impurities. Researchers should consider this variability when characterizing synthesized or purchased TTMPP.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for reproducible research. Below are generalized protocols applicable to an air- and moisture-sensitive solid like TTMPP.
1. Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point range of a solid compound.[3][6] Given the air-sensitivity of TTMPP, sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).
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Sample Preparation: A small amount of finely powdered, dry TTMPP is loaded into a capillary tube. The tube is then sealed under an inert atmosphere if prolonged exposure to air is a concern.
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Apparatus: A standard melting point apparatus with a heating block and a viewing scope is used.
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Procedure:
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The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
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The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample has melted is recorded as the end of the melting range.
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2. Solubility Determination (Gravimetric Method)
This protocol provides a quantitative measure of the solubility of TTMPP in a given solvent. All manipulations should be carried out under an inert atmosphere.
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Materials: A saturated solution of TTMPP in the desired solvent, a filtration apparatus, and a tared vial.
-
Procedure:
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A saturated solution of TTMPP is prepared by adding an excess of the solid to a known volume of the solvent and stirring until equilibrium is reached.
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The saturated solution is carefully filtered to remove any undissolved solid.
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A known volume of the clear, saturated filtrate is transferred to a pre-weighed (tared) vial.
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The solvent is removed from the vial under vacuum or by gentle heating, leaving behind the dissolved TTMPP.
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The vial is weighed again to determine the mass of the dissolved TTMPP.
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The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
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Catalytic Activity and Workflow
Tris(2,4,6-trimethoxyphenyl)phosphine is a highly effective catalyst for a range of organic reactions, including the cyanosilylation of aldehydes and ketones.[7] The enhanced Lewis basicity of the phosphorus center in TTMPP allows it to activate silicon-carbon bonds, facilitating the transfer of the cyanide group.
Experimental Workflow: TTMPP-Catalyzed Cyanosilylation of an Aldehyde
The following diagram illustrates a typical experimental workflow for the cyanosilylation of an aldehyde using TTMPP as a catalyst.
This workflow highlights the key steps from reaction setup to product analysis, providing a clear and logical guide for researchers employing TTMPP in similar catalytic transformations. The use of an inert atmosphere during the reaction setup is crucial due to the sensitivity of TTMPP to air and moisture.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. Structural, far-infrared and 31P nuclear magnetic resonance studies of two-co-ordinate complexes of tris(2,4,6-trimethoxyphenyl)phosphine with gold(I) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. westlab.com [westlab.com]
- 7. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
